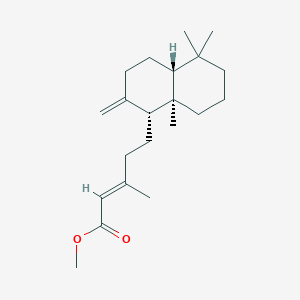

Methyl copalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl copalate is a naturally occurring compound found in various plant species. It is a type of ester that is formed by the reaction of methanol and copal resin. Methyl copalate has gained significant attention in recent years due to its potential applications in scientific research.

Aplicaciones Científicas De Investigación

Analytical Chemistry and Quality Control

Methyl copalate has been used in quantitative Gas Chromatography-Flame Ionization Detection (GC-FID) as an external standard for the analysis of methylated copaiba oils. The method demonstrated excellent linearity and reproducibility, making it suitable for the classification and quality control of commercial samples of these oils (Tappin et al., 2004).

Art Conservation

In art conservation, methyl copalate is a significant component of Manila copal, a natural resin once used in varnishes for artworks. Studies have utilized analytical pyrolysis and other methods to characterize the aging behavior of Manila copal and other resins, understanding their composition and the effects of aging on their chemical structure (Scalarone et al., 2003).

Medicinal and Biological Properties

Methyl copalate has shown potential in medicinal research due to its biological activities. It was found to demonstrate significant activity against Leishmania amazonensis, a causative agent of leishmaniasis, a neglected tropical disease. The compound induced ultrastructural changes and targeted specific organelles of the protozoan, pointing to its potential as a lead compound for developing new antileishmanial drugs (dos Santos et al., 2013).

Chemical Characterization in Varnishes

Methyl copalate has also been identified in the study of varnishes used in violins. Pyrolysis coupled with gas chromatography and mass spectrometry was used to identify chemical markers of each resin in the varnishes. This technique is sensitive and selective and requires only a small quantity of sample without the need for chemical treatments (Chiavari et al., 2008).

Propiedades

Número CAS |

17110-88-2 |

|---|---|

Nombre del producto |

Methyl copalate |

Fórmula molecular |

C21H34O2 |

Peso molecular |

318.5 g/mol |

Nombre IUPAC |

methyl (E)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoate |

InChI |

InChI=1S/C21H34O2/c1-15(14-19(22)23-6)8-10-17-16(2)9-11-18-20(3,4)12-7-13-21(17,18)5/h14,17-18H,2,7-13H2,1,3-6H3/b15-14+/t17-,18-,21+/m1/s1 |

Clave InChI |

KYTKOCVFNCZSSC-PSLIWGKLSA-N |

SMILES isomérico |

C/C(=C\C(=O)OC)/CC[C@@H]1C(=C)CC[C@H]2[C@]1(CCCC2(C)C)C |

SMILES |

CC(=CC(=O)OC)CCC1C(=C)CCC2C1(CCCC2(C)C)C |

SMILES canónico |

CC(=CC(=O)OC)CCC1C(=C)CCC2C1(CCCC2(C)C)C |

Sinónimos |

(2E)-5-[(1R)-1,2,3,4,4aβ,5,6,7,8,8a-Decahydro-5,5,8aα-trimethyl-2-methylenenaphthalen-1α-yl]-3-methyl-2-pentenoic acid methyl ester |

Origen del producto |

United States |

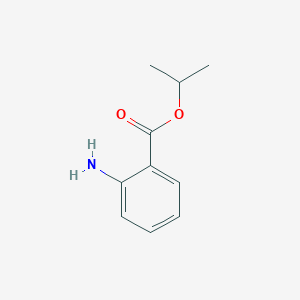

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

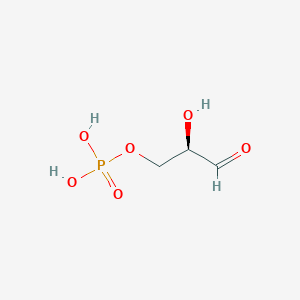

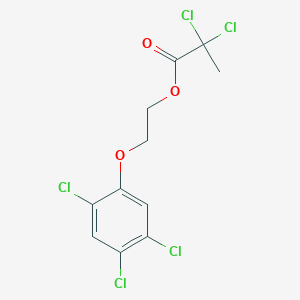

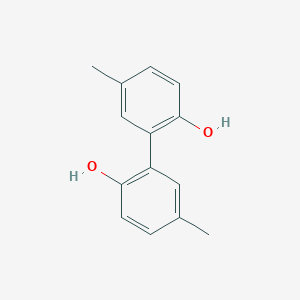

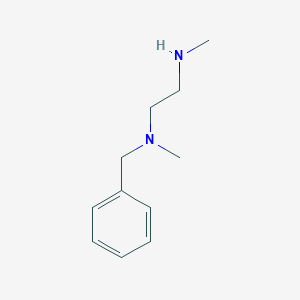

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.